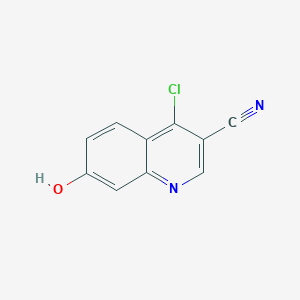

4-Chloro-7-hydroxyquinoline-3-carbonitrile

Description

4-Chloro-7-hydroxyquinoline-3-carbonitrile is a quinoline derivative characterized by a chloro group at position 4, a hydroxy group at position 7, and a cyano group at position 3. This compound belongs to the quinoline-3-carbonitrile family, known for their diverse applications in medicinal chemistry and materials science. The hydroxy and chloro substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-chloro-7-hydroxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATENTCYDIFPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650688 | |

| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-66-7 | |

| Record name | 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile primarily involves the cyclization of substituted aniline derivatives with cyano-containing reagents, followed by controlled reaction steps to introduce the chloro and hydroxy substituents at the desired positions.

- Key Starting Materials:

- 4-Chloroaniline

- Malononitrile or cyanoacetate derivatives

- Catalysts and Reagents:

- Suitable catalysts to promote cyclization (often bases or acidic catalysts)

- Phosphorus oxychloride for chlorination steps

- Typical Reaction Conditions:

- Heating under reflux or elevated temperatures (100–150 °C)

- Solvents such as toluene, diphenyl ether, or biphenyl for high-temperature reactions

- Controlled pH adjustments during workup to isolate the product

The general synthetic pathway involves:

- Condensation: 4-Chloroaniline reacts with malononitrile or ethoxymethylene cyanoacetate to form an intermediate.

- Cyclization: The intermediate undergoes intramolecular cyclization under heat to form the quinoline ring system.

- Hydrolysis and Substitution: Hydrolysis steps introduce the hydroxy group at position 7, and chlorination or substitution reactions install the chloro group at position 4.

- Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity.

Detailed Synthetic Procedure Example

A representative synthetic method reported involves the following steps:

- Step 1: Reaction of 4-chloroaniline with malononitrile in the presence of a catalyst under reflux conditions to form an intermediate.

- Step 2: Cyclization of the intermediate by heating in diphenyl ether and biphenyl mixture at reflux to form the quinoline core.

- Step 3: Treatment with phosphorus oxychloride at around 105 °C for chlorination at the 4-position.

- Step 4: Workup involving aqueous sodium carbonate to neutralize and precipitate the product.

- Step 5: Purification by filtration and washing with solvents such as hexane and ethyl acetate.

This method yields this compound as a solid with high purity and reproducibility.

Industrial Production Considerations

Industrial synthesis emphasizes scalability, yield optimization, and cost efficiency:

- Continuous Flow Reactors: Used to maintain precise temperature control and reaction time, improving yield and purity.

- Optimized Reaction Conditions: Fine-tuning catalyst concentration, solvent choice, and temperature to maximize conversion and minimize by-products.

- Purification: Crystallization and solvent washing steps are optimized for large-scale operations to ensure product quality.

Such industrial methods ensure the compound is produced with consistent quality suitable for pharmaceutical or chemical industry applications.

Reaction Mechanisms and Chemical Transformations

The preparation involves several key chemical transformations:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 4-Chloroaniline + malononitrile, catalyst, reflux | Formation of cyano-substituted intermediate |

| 2 | Cyclization | Heating in diphenyl ether/biphenyl, reflux | Quinoline ring formation |

| 3 | Chlorination | Phosphorus oxychloride, 105 °C | Introduction of chloro group at C-4 |

| 4 | Hydrolysis/Workup | Aqueous sodium carbonate, acidification | Formation of hydroxy group at C-7 |

| 5 | Purification | Filtration, solvent washing | Pure this compound |

This sequence ensures regioselective substitution and ring closure with minimal side reactions.

Purification and Characterization

- Purification Techniques:

- Flash column chromatography using gradients of ethyl acetate and hexane

- Recrystallization from suitable solvents

- Characterization:

- Melting point determination (typically >165 °C)

- Spectroscopic methods (NMR, IR, MS) to confirm structure

- Elemental analysis for purity assessment

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Materials | 4-Chloroaniline, malononitrile, ethoxymethylene cyanoacetate |

| Key Reagents | Phosphorus oxychloride, sodium hydride, solvents (toluene, diphenyl ether, biphenyl) |

| Reaction Conditions | Reflux at 100–150 °C, controlled pH during workup |

| Reaction Types | Condensation, cyclization, chlorination, hydrolysis |

| Purification | Filtration, solvent washing, flash chromatography |

| Industrial Techniques | Continuous flow reactors, optimized catalyst loading, scalable crystallization |

| Product Purity | High purity (>95%) confirmed by chromatographic and spectroscopic methods |

Research Findings and Notes

- The hydroxy group at the 7-position is introduced typically via hydrolysis during or after cyclization.

- Chlorination at the 4-position is often achieved by phosphorus oxychloride treatment, which is a common reagent for introducing chloro substituents on quinoline derivatives.

- Sodium hydride and sodium metal are sometimes used to generate alkoxides or to facilitate substitution reactions on the quinoline ring system, indicating flexibility in modifying substituents during synthesis.

- The reaction mixture workup often involves acidification and extraction steps to isolate the solid product efficiently.

- Purification by flash chromatography with ethyl acetate/hexane gradients is standard to separate the target compound from impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

4-Chloro-7-hydroxyquinoline-3-carbonitrile serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has been extensively investigated for its potential as an antimicrobial and antiviral agent. Studies have shown that it exhibits significant antibacterial properties against several pathogenic strains, including Staphylococcus aureus and Escherichia coli.

Medicine

In medical research, this compound is explored for its anticancer properties. It has demonstrated the ability to inhibit the growth of various cancer cell lines, including HeLa (cervical adenocarcinoma), A375 (melanoma), and HCT-116 (colon carcinoma).

Industry

This compound is utilized in developing dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison (mm) |

|---|---|---|

| Staphylococcus aureus | 11.00 | 18.00 (Amoxicillin) |

| Escherichia coli | 12.00 | 20.00 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 10.00 | 17.00 (Gentamicin) |

These results suggest that the compound may serve as a viable alternative or complement to existing antimicrobial agents.

Anticancer Activity

In vitro studies indicate that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT-116 | 0.55 |

These findings underscore the potential of this compound as a candidate for cancer treatment.

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound, demonstrating significant inhibition against Klebsiella pneumonia with inhibition zones reaching up to 25 mm.

Cytotoxicity Assessment

Research focused on the cytotoxic effects of the compound on cancer cell lines revealed its potential to induce apoptosis through reactive oxygen species generation and interference with tubulin polymerization.

Antiviral Potential

Emerging studies suggest that derivatives of quinoline compounds may exhibit antiviral activity, indicating broader therapeutic applications, particularly in viral infections like COVID-19.

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxy and cyano groups play crucial roles in binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Impact of Substituents on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The nitro group in 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile increases electrophilicity at the quinoline core, facilitating nucleophilic substitution reactions. This contrasts with the hydroxy group in the target compound, which may participate in hydrogen bonding or deprotonation under basic conditions .

- Lipophilicity Modifiers: The trifluoromethyl group in 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile enhances membrane permeability and metabolic stability, making it advantageous in drug design compared to the polar hydroxy group .

- Steric Effects: Bulky substituents like the butylamino group in 4-(butylamino)-7-chloroquinoline-3-carbonitrile may hinder interactions with enzymatic active sites, altering biological activity compared to smaller substituents .

Biological Activity

4-Chloro-7-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a quinoline core with a chloro and hydroxy group at specific positions, which contributes to its reactivity and biological activity. The presence of the cyano group further enhances its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₆ClN₃O |

| Molecular Weight | 211.62 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, disrupting cellular processes critical for pathogen survival and proliferation.

- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, making it a candidate for anticancer therapies.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several pathogenic strains, including Staphylococcus aureus and Escherichia coli, with reported inhibition zones comparable to standard antibiotics .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacteria:

| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison (mm) |

|---|---|---|

| Staphylococcus aureus | 11.00 | 18.00 (Amoxicillin) |

| Escherichia coli | 12.00 | 20.00 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 10.00 | 17.00 (Gentamicin) |

These results suggest that the compound may serve as a viable alternative or complement to existing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:

- HeLa cells (cervical adenocarcinoma)

- A375 cells (melanoma)

- HCT-116 cells (colon carcinoma)

The IC₅₀ values for these cell lines have been reported as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT-116 | 0.55 |

These findings underscore the potential of this compound as a candidate for cancer treatment .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound, demonstrating significant inhibition against Klebsiella pneumonia with inhibition zones reaching up to 25 mm .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of the compound on cancer cell lines, revealing its potential to induce apoptosis through ROS generation and interference with tubulin polymerization .

- Antiviral Potential : Emerging studies suggest that derivatives of quinoline compounds may exhibit antiviral activity, indicating a broader scope for therapeutic applications, particularly in the context of viral infections like COVID-19 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-hydroxyquinoline-3-carbonitrile, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-ketonitriles, followed by chlorination and hydroxylation. Key steps include:

- Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent to promote cyclization .

- Regioselective Chlorination : Electrophilic substitution at the 4-position using POCl₃ or PCl₅ under reflux .

- Hydroxylation : Controlled hydrolysis of intermediates (e.g., methoxy groups) with aqueous HCl or H₂SO₄ .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for the hydroxy group (δ 10–12 ppm, broad) and nitrile carbon (δ ~115 ppm) confirm functional groups. Coupling patterns distinguish chloro and hydroxy substituents .

- MS (ESI/Q-TOF) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) validate the core structure .

- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N) and ~3200 cm⁻¹ (O–H) provide complementary evidence .

Advanced Research Questions

Q. What computational or experimental strategies address regioselectivity challenges in modifying the quinoline core (e.g., nitrile vs. carboxylate derivatives)?

- Methodological Answer :

- DFT Calculations : Predict electrophilic substitution preferences (e.g., chloro at C4 vs. C6) by analyzing Fukui indices and frontier molecular orbitals .

- Directed Metalation : Use of directing groups (e.g., –OH at C7) with Pd/Cu catalysts to control functionalization at C3 or C4 .

- Case Study : Ethylation reactions under basic conditions (K₂CO₃/DMF) favor substitution at C3 over C1 due to steric and electronic effects .

Q. How do crystallographic data (e.g., SHELX refinement) elucidate intermolecular interactions influencing the compound’s stability or reactivity?

- Methodological Answer :

- SHELX Workflow : Refinement of X-ray data using SHELXL reveals hydrogen bonds (e.g., O–H⋯N between hydroxy and nitrile groups) and π-π stacking in the solid state .

- Packing Analysis : Intermolecular C–H⋯Cl and C–H⋯O interactions stabilize the crystal lattice, which correlates with thermal stability (TGA/DSC data) .

- Twinning/Disorder : High-resolution data (>1.0 Å) and TWINLAW in SHELXL resolve disorder in chloro-substituted derivatives .

Q. What mechanistic insights explain contradictions in antibacterial activity data for this compound analogs?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Nitrile groups enhance membrane permeability but reduce solubility, leading to variability in MIC values against Gram-negative vs. Gram-positive bacteria .

- Metabolic Stability : Cytochrome P450-mediated oxidation of the hydroxy group (C7) generates inactive metabolites, necessitating prodrug strategies (e.g., esterification) .

- Resistance Studies : Time-kill assays and genomic sequencing identify efflux pump upregulation (e.g., AcrAB-TolC) as a resistance mechanism in E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.